

Avitinib (Abivertinib) maleate preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Avitinib maleate	
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An In-depth Technical Guide on the Preclinical Studies of Avitinib (Abivertinib) Maleate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avitinib (also known as Abivertinib or AC0010) is an orally available, third-generation tyrosine kinase inhibitor (TKI).[1][2] It was designed to selectively and irreversibly inhibit mutant forms of the epidermal growth factor receptor (EGFR), particularly the T790M "gatekeeper" mutation responsible for acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[3][4][5] Preclinical studies have demonstrated that Avitinib also potently inhibits Bruton's tyrosine kinase (BTK), indicating its therapeutic potential in other malignancies such as B-cell lymphomas and leukemia.[2][6][7] This guide provides a comprehensive overview of the preclinical data for Avitinib, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action

Avitinib exerts its antineoplastic activity through the irreversible inhibition of key signaling kinases. It is a dual inhibitor of EGFR and BTK.[1][8]

• EGFR Inhibition: In the context of NSCLC, Avitinib selectively targets EGFR with activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation.[4][9] It forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[3][5] This irreversible binding blocks EGFR autophosphorylation and downstream signaling through pro-survival pathways, including the PI3K/Akt and



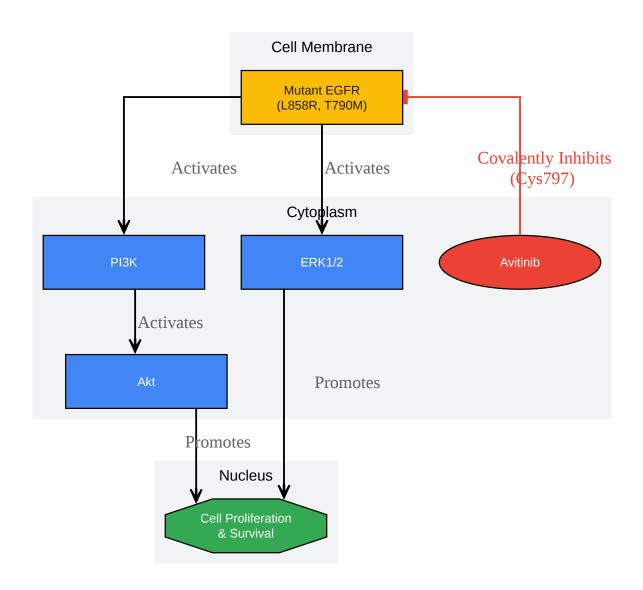




ERK1/2 pathways, ultimately leading to the inhibition of cancer cell proliferation and survival. [2][10] A key feature is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is expected to result in a more favorable toxicity profile compared to non-selective inhibitors. [1][10]

- BTK Inhibition: Avitinib also functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK).[2][6][7] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[11] By inhibiting BTK phosphorylation, Avitinib can induce apoptosis in malignant B-cells, supporting its investigation in hematologic cancers like mantle cell lymphoma and acute myeloid leukemia (AML).[2][6]
- Other Kinase Targets: In broader kinase screening assays, Avitinib at a concentration of 1
 μM demonstrated significant inhibition (>80%) of 33 out of 349 kinases tested, including
 JAK3 and five members of the TEC kinase family, in addition to EGFR and BTK.[10]

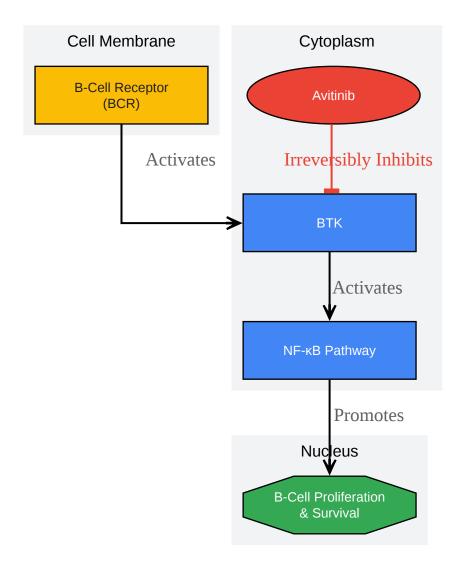




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Avitinib's inhibition of mutant EGFR blocks downstream signaling.





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Avitinib targets the BTK pathway in B-cell malignancies.

In Vitro Preclinical Data Enzymatic and Cellular Potency

Avitinib demonstrates high potency against clinically relevant EGFR mutations with significant selectivity over wild-type EGFR. This selectivity is crucial for minimizing off-target effects, such as the skin rash and diarrhea commonly associated with first-generation EGFR inhibitors.

Table 1: In Vitro Potency of Avitinib against EGFR Kinase Variants



Target Kinase	IC ₅₀ (nM)	Source(s)
EGFR L858R/T790M	0.18	[10]
EGFR L858R	0.18	[2][7]
EGFR T790M	0.18	[2][7]
Wild-Type EGFR	7.68	[2][7][10]

| Selectivity Ratio (WT/Mutant) | ~43-fold | [10] |

In cell-based assays, Avitinib effectively inhibited the phosphorylation of mutant EGFR and downstream signaling proteins like Akt and ERK1/2 in NSCLC cell lines.[2][10]

Table 2: Cellular Activity of Avitinib in EGFR-Mutant and Wild-Type Cell Lines

Cell Line	EGFR Status	Assay	IC ₅₀ (nM)	Source(s)
NCI-H1975	L858R/T790M	EGFR Phosphorylati on	7.3	[2][10]
NIH/3T3_TC32T 8	Not Specified	EGFR Phosphorylation	2.8	[2][10]

| A431 | Wild-Type | EGFR Phosphorylation | ~840 (115x > H1975) |[2][10] |

Experimental Protocols: In Vitro Assays

- Kinase Inhibition Assay (IC₅₀ Determination): The inhibitory activity of Avitinib against EGFR variants was likely determined using a biochemical assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In a typical protocol, recombinant kinase domains are incubated with a peptide substrate, ATP, and varying concentrations of Avitinib. The reaction is stopped, and the degree of substrate phosphorylation is measured. IC₅₀ values are then calculated from the dose-response curves.
- Cellular Phosphorylation Assay (Western Blot):



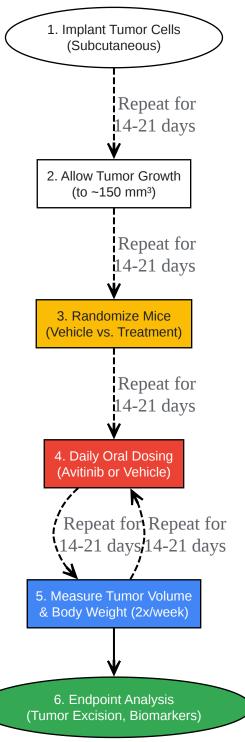




- Cell Culture: NSCLC cell lines (e.g., NCI-H1975 for mutant EGFR, A431 for wild-type EGFR) are cultured in appropriate media.[2][10]
- \circ Treatment: Cells are treated with a range of Avitinib concentrations (e.g., 0.13 nM to 2 μ M) for a specified duration (e.g., 2 hours).[2]
- Lysis: Cells are harvested and lysed to extract total protein.
- Electrophoresis & Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR Tyr1068), total EGFR, p-Akt, total Akt, p-ERK1/2, and total ERK1/2, followed by incubation with secondary antibodies.[2][10]
- Detection: Protein bands are visualized using chemiluminescence, and band intensities are quantified to determine the inhibition of phosphorylation.









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- To cite this document: BenchChem. [Avitinib (Abivertinib) maleate preclinical studies].
 BenchChem, [2025]. [Online PDF]. Available at:
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